molecular formula C24H27N7O6 B10846852 4-[[2-[[(5Z)-5-(2,6-dioxo-1,3-dipropylpurin-8-ylidene)-1-methyl-2H-pyrazol-3-yl]oxy]acetyl]amino]benzoic acid

4-[[2-[[(5Z)-5-(2,6-dioxo-1,3-dipropylpurin-8-ylidene)-1-methyl-2H-pyrazol-3-yl]oxy]acetyl]amino]benzoic acid

Cat. No.: B10846852
M. Wt: 509.5 g/mol
InChI Key: JTHIYDNBNYRAEL-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AS95 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps include:

    Formation of the Purine Core: The purine core is synthesized through a series of condensation reactions involving appropriate starting materials.

    Functional Group Modifications: The core structure is then modified by introducing various functional groups through reactions such as alkylation, acylation, and esterification.

    Final Assembly: The final step involves coupling the modified core with other molecular fragments to form the complete AS95 structure.

Industrial Production Methods

Industrial production of AS95 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Batch Processing: Reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.

    Purification: The crude product is purified using techniques such as crystallization, chromatography, and recrystallization to obtain the final compound with desired purity.

Chemical Reactions Analysis

Types of Reactions

AS95 undergoes various chemical reactions, including:

    Oxidation: AS95 can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: AS95 can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using halogenating agents like chlorine or bromine.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

AS95 has a wide range of scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry to study metal-ligand interactions.

    Biology: Investigated for its potential as an enzyme inhibitor and its effects on various biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of AS95 involves its interaction with specific molecular targets, leading to modulation of biological pathways. Key aspects include:

    Molecular Targets: AS95 binds to specific enzymes or receptors, altering their activity.

    Pathways Involved: The compound affects pathways related to cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

AS95 is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include:

    Thermoactinoamide A: A compound produced by Thermoactinomyces sp.

    Other Purine Derivatives: Compounds with similar purine core structures but different functional groups.

AS95 stands out due to its unique combination of functional groups and its diverse range of applications in scientific research.

Properties

Molecular Formula

C24H27N7O6

Molecular Weight

509.5 g/mol

IUPAC Name

4-[[2-[5-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)-1-methylpyrazol-3-yl]oxyacetyl]amino]benzoic acid

InChI

InChI=1S/C24H27N7O6/c1-4-10-30-21-19(22(33)31(11-5-2)24(30)36)26-20(27-21)16-12-18(28-29(16)3)37-13-17(32)25-15-8-6-14(7-9-15)23(34)35/h6-9,12H,4-5,10-11,13H2,1-3H3,(H,25,32)(H,26,27)(H,34,35)

InChI Key

JTHIYDNBNYRAEL-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CC(=NN3C)OCC(=O)NC4=CC=C(C=C4)C(=O)O

Origin of Product

United States

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